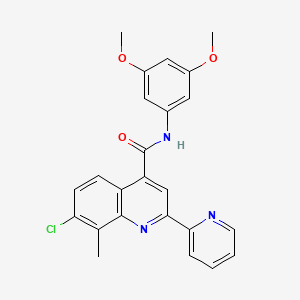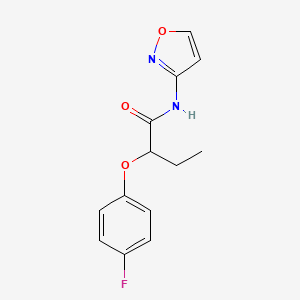![molecular formula C18H20N2O3S B4582298 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide
説明
Synthesis Analysis
The synthesis of compounds related to N-[4-(3,4-Dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide often involves the use of sulfonyl and methanesulfonamide groups as key functional elements. For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide have been utilized as efficient reagents for the synthesis of quinolines from aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, yielding excellent yields (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Molecular Structure Analysis
Molecular structure analysis reveals the intricate details of these compounds. The crystal structure of similar sulfonyl compounds, such as N-methylmethanesulfonamide, showcases the gauche conformation between the methyl group and the amide N atom relative to the sulfonyl group, indicating the influence of molecular geometry on chemical behavior (Higgs, Parkin, Parsons, & Tasker, 2002).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide and related compounds demonstrate their reactivity and potential for further chemical modification. For example, asymmetric cyclopropanations catalyzed by rhodium(II) N-(arylsulfonyl)prolinate highlight the synthetic versatility of sulfonyl-containing compounds in producing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
Physical Properties Analysis
The physical properties, such as crystal structure and phase behavior, of compounds with similar functional groups have been thoroughly investigated. For instance, the crystal structure of N-methylmethanesulfonamide at low temperatures provides insights into the molecular conformation and packing, relevant for understanding the physical state and stability of similar compounds (Higgs et al., 2002).
Chemical Properties Analysis
The chemical properties of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide, including its reactivity and interaction with various reagents, are crucial for its application in synthesis and material science. The use of sulfonamide derivatives for the adsorption and corrosion inhibition on mild steel surfaces illustrates the broad chemical utility of these compounds, offering insights into their protective and inhibitory mechanisms in corrosive environments (Olasunkanmi, Obot, & Ebenso, 2016).
科学的研究の応用
Precursor to Biologically Active Substituted Quinolines
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide has been studied as a precursor to biologically active substituted quinolines. This compound exhibits structural similarities to other N-phenylmethane sulfonamide derivatives, with minor geometric variations. Its ability to form intramolecular hydrogen bonds contributes to its significance in synthetic chemistry, particularly in the development of biologically active quinolines (Zia-ur-Rehman et al., 2008).
Role in Sulfonylation Reactions
The compound is also relevant in sulfonylation reactions. For instance, its derivatives have been used in copper(II)-catalyzed remote sulfonylation of aminoquinolines, utilizing sodium sulfinates as sulfide sources. This process is notable for generating environmentally benign byproducts and achieving moderate to high yields of sulfonylated quinoline derivatives (Xia et al., 2016).
Corrosion Inhibition Properties
Research has explored the use of similar methanesulfonamides for corrosion inhibition. Specifically, quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have shown potential as corrosion inhibitors for mild steel in acidic environments. Their adsorption characteristics and the formation of protective films on metal surfaces highlight the versatility of this class of compounds in industrial applications (Olasunkanmi et al., 2016).
Synthesis of Quinolines
Additionally, the compound and its related derivatives are used in the synthesis of quinolines, which are significant in various chemical processes. Methods like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been employed to synthesize quinolines from 2-aminoaryl ketones and carbonyl compounds under various conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Electrophysiological Activity
In medicinal chemistry, N-[4-[2-hydroxy-3-[methyl(2-quinolinylmethyl)amino] propoxy]phenyl]methanesulfonamide derivatives have been synthesized and evaluated for their class III electrophysiological activity, showcasing the potential of these compounds in therapeutic applications (Butera et al., 1991).
特性
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(2,22)23)16-11-9-15(10-12-16)18(21)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,5,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUQTLSNPSUPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4582217.png)
![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)
![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)
![N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4582264.png)
![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)
![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)